molecular formula C11H12N2O2 B199099 Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- CAS No. 5081-51-6

Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)-

Cat. No.: B199099
CAS No.: 5081-51-6
M. Wt: 204.22 g/mol
InChI Key: WEFMOGRHGUPGMA-SNVBAGLBSA-N
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Description

Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- is a naturally occurring quinazoline alkaloid primarily found in the leaves of the plant Adhatoda vasica, also known as Malabar nut. This compound is known for its diverse pharmacological properties, including bronchodilatory, anti-inflammatory, and expectorant effects. Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)-, along with other related alkaloids such as vasicine and vasicinone, has been extensively studied for its potential therapeutic applications.

Mechanism of Action

Target of Action

Vasicinol, also known as Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, ®-, primarily targets the Toll-like receptor 7 (TLR7) . TLR7 is a crucial member of the pattern recognition receptors (PRRs) that play a critical role in the innate immune response .

Mode of Action

Vasicinol interacts with its target, TLR7, and triggers an immune response. This interaction results in the activation of the immune system, which can lead to antiviral activity . Vasicinol also exhibits bronchodilatory activity both in vitro and in vivo .

Biochemical Pathways

The interaction of Vasicinol with TLR7 affects the innate immune response pathway . This interaction can lead to the activation of downstream effects that result in an antiviral immune response .

Pharmacokinetics

The pharmacokinetics of Vasicinol involves various metabolic processes including monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation . The main metabolic soft spots in the chemical structure of Vasicinol are the 3-hydroxyl group and the C-9 site . Renal clearance is the major excretion pathway of Vasicinol .

Result of Action

The interaction of Vasicinol with TLR7 results in the activation of the immune system, leading to antiviral activity . Furthermore, Vasicinol exhibits bronchodilatory activity, which can be beneficial in the treatment of respiratory ailments .

Action Environment

The action, efficacy, and stability of Vasicinol can be influenced by various environmental factors. For instance, the type of explant selected, basal media, organic carbon source, type and concentration of plant growth regulators, media derivatives including gelling agent and the culture conditions were all taken into account

Biochemical Analysis

Biochemical Properties

Vasicinol plays a role in biochemical reactions, particularly as a potential antiviral agent . It has been found to interact with toll-like receptor 7 (TLR7), a pattern recognition receptor (PRR) that plays a critical role in the innate immune response . The nature of these interactions involves the compound successfully positioning itself in the pocket of the TLR7 guanosine loading site .

Cellular Effects

The effects of Vasicinol on various types of cells and cellular processes are primarily related to its antiviral efficacy . It influences cell function by acting as a TLR7 agonist, which can have an impact on cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of Vasicinol involves its interactions with TLR7 . It exerts its effects at the molecular level through binding interactions with this biomolecule, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It has been observed that certain derivatives of the compound show exceptional antiviral activity .

Dosage Effects in Animal Models

Its potential as an antiviral agent suggests that it may have significant effects at certain dosages .

Metabolic Pathways

Its interaction with TLR7 suggests that it may be involved in the innate immune response pathway .

Transport and Distribution

Given its interaction with TLR7, it may be transported to sites where this receptor is present .

Subcellular Localization

The subcellular localization of Vasicinol is another area of active research. As it interacts with TLR7, it may be localized to areas of the cell where this receptor is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- can be synthesized through various chemical routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, the reaction of anthranilic acid with formamide under acidic conditions can yield quinazoline derivatives, which can be further modified to produce vasicinol.

Industrial Production Methods

Industrial production of vasicinol often involves the extraction and purification from the leaves of Adhatoda vasica. The process typically includes:

    Extraction: The leaves are subjected to solvent extraction using solvents like ethanol or methanol.

    Purification: The crude extract is then purified using techniques such as column chromatography and preparative thin-layer chromatography to isolate vasicinol.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- undergoes various chemical reactions, including:

    Oxidation: Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- can be oxidized to form vasicinone, another pharmacologically active compound.

    Reduction: Reduction of vasicinol can yield dihydro derivatives with different pharmacological properties.

    Substitution: Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- can undergo substitution reactions, particularly at the quinazoline nucleus, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Vasicinone

    Reduction: Dihydrovasicinol

    Substitution: Various quinazoline derivatives

Scientific Research Applications

Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- has been the subject of extensive scientific research due to its diverse pharmacological properties. Some key applications include:

    Chemistry: Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- serves as a precursor for the synthesis of various quinazoline derivatives with potential therapeutic applications.

    Biology: Studies have shown that vasicinol exhibits anti-inflammatory and antioxidant properties, making it a valuable compound for biological research.

    Medicine: Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- has been investigated for its bronchodilatory and expectorant effects, making it a potential candidate for the treatment of respiratory ailments such as asthma and bronchitis.

    Industry: The compound is used in the formulation of herbal medicines and supplements due to its therapeutic properties.

Comparison with Similar Compounds

Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- is structurally and functionally related to other quinazoline alkaloids such as vasicine and vasicinone. Here is a comparison:

    Vasicine: Known for its bronchodilatory and uterotonic effects. It is also a precursor to vasicinol.

    Vasicinone: Exhibits bronchodilatory and anti-anaphylactic properties. It is an oxidized form of vasicinol.

    Uniqueness of Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)-: Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- stands out due to its balanced pharmacological profile, combining bronchodilatory, anti-inflammatory, and antioxidant effects.

Similar Compounds

  • Vasicine
  • Vasicinone
  • Deoxyvasicine
  • Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)-one

Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)-’s unique combination of properties makes it a valuable compound for various therapeutic applications, distinguishing it from its related alkaloids.

Properties

IUPAC Name

(3R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-8-1-2-9-7(5-8)6-13-4-3-10(15)11(13)12-9/h1-2,5,10,14-15H,3-4,6H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFMOGRHGUPGMA-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=C(C=CC(=C3)O)N=C2C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC3=C(C=CC(=C3)O)N=C2[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198841
Record name Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5081-51-6
Record name Vasicinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005081516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)-
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Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)-
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Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)-
Reactant of Route 4
Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)-
Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)-

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